molecular formula C7H4BrFO2 B104280 5-Bromo-6-fluorobenzo[d][1,3]dioxole CAS No. 94670-75-4

5-Bromo-6-fluorobenzo[d][1,3]dioxole

Cat. No. B104280
CAS RN: 94670-75-4
M. Wt: 219.01 g/mol
InChI Key: DDBULQVCBPPQPN-UHFFFAOYSA-N
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Description

The compound "5-Bromo-6-fluorobenzo[d][1,3]dioxole" is a halogenated aromatic compound that contains both bromine and fluorine atoms attached to a benzo[d][1,3]dioxole ring system. This structure is related to various compounds that have been synthesized and characterized in the literature, which often exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of halogenated benzo[d][1,3]dioxole derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of phthalocyanines with benzylchalcogeno substituents from dibromo diethylbenzo trichalcogenoles involves treating tetrabromo diethylbenzene with elemental sulfur or selenium, followed by several substitution reactions and treatment with lithium to produce the final phthalocyanine derivatives . Although the specific synthesis of "5-Bromo-6-fluorobenzo[d][1,3]dioxole" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the structures of benzylchalcogeno substituted phthalocyanines were determined using NMR spectroscopy and X-ray crystallography . Similarly, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was characterized using X-ray single-crystal analysis and compared with theoretical calculations . These methods could be used to analyze the molecular structure of "5-Bromo-6-fluorobenzo[d][1,3]dioxole".

Chemical Reactions Analysis

The reactivity of halogenated benzo[d][1,3]dioxoles can be influenced by the presence of halogen substituents, which can participate in various chemical reactions. For instance, tribromo and dibromo fluorobenzo dioxaphospholes react with arylacetylenes to form heterocycles with halogenated benzo fragments . The presence of bromine and fluorine in "5-Bromo-6-fluorobenzo[d][1,3]dioxole" suggests that it may undergo similar reactions with nucleophiles or electrophiles, leading to a range of potential derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be quite diverse. For example, the UV-vis spectra of benzylchalcogeno substituted phthalocyanines show Q-band absorptions, and their electrochemical properties were studied using cyclic voltammetry . Theoretical calculations, such as density functional theory (DFT), can predict properties like molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . These techniques could be applied to "5-Bromo-6-fluorobenzo[d][1,3]dioxole" to predict its physical and chemical properties, which are important for understanding its behavior in various environments and potential applications.

Scientific Research Applications

Environmental Persistence and Toxicity

Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insight into the environmental behavior and potential toxicological effects of brominated compounds, including those structurally related to 5-Bromo-6-fluorobenzo[d][1,3]dioxole. Studies indicate that brominated compounds exhibit similar toxicity profiles to their chlorinated counterparts, raising concerns about their environmental persistence and impact on human and wildlife health due to their use in flame retardants (Birnbaum et al., 2003). Further research is needed to fully understand the exposure and risk potential of these chemicals, as current data is limited.

Formation and Environmental Distribution

The formation and distribution of PBDD/Fs, including those potentially related to 5-Bromo-6-fluorobenzo[d][1,3]dioxole, in the environment have been extensively studied. These compounds can arise as unintended byproducts in the production or combustion of brominated flame retardants. The environmental spread of PBDD/Fs is a growing concern, highlighting the need for monitoring and regulating their presence in indoor and outdoor environments to prevent human and ecological exposure (Hsu et al., 2018).

Analytical and Synthetic Applications

In the realm of analytical chemistry and materials science, compounds like 5-Bromo-6-fluorobenzo[d][1,3]dioxole are valuable for their potential roles in synthesis and characterization of new materials. For instance, research on methods for synthesizing fluorinated biphenyl compounds offers insight into the development of novel pharmaceuticals and materials with specific electronic or optical properties. These methodologies highlight the versatility and importance of bromo-fluorinated compounds in scientific research and industrial applications (Qiu et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

Given its unique structure and wide range of applications, 5-Bromo-6-fluorobenzo[d][1,3]dioxole is likely to continue being a subject of scientific research. Its use in the synthesis of metal–organic frameworks suggests potential applications in material science and other fields .

properties

IUPAC Name

5-bromo-6-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBULQVCBPPQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-fluorobenzo[d][1,3]dioxole

Synthesis routes and methods

Procedure details

To N,N-dimethylformamide (25 mL) in a 50 mL flask was added 4-bromo-5-fluorobenzene-1,2-diol (2 g, 9.66 mmol), cesium carbonate (4.72 g, 14.49 mmol) and bromochloromethane (1.875 g, 14.49 mmol). The reaction mixture was allowed to stir at room temperature for 1 h and was then heated to an external temperature of 80° C. for 3 h. Upon cooling, the reaction mixture was diluted with Et2O (75 mL) and washed with water (50 mL) followed by a wash with saturated NaCl solution (50 mL). The organic layer was dried over MgSO4 and filtered. Concentration of the organic solution gave 5-bromo-6-fluorobenzo[d][1,3]dioxole as a light orange solid (1.8 g, 85%): 1H NMR (400 MHz, CDCl3) δ 6.94 (d, J=5.9 Hz, 1H), 6.67 (d, J=7.9 Hz, 1H), 6.00 (s, 2H); 19F NMR (376 MHz, CDCl3) δ −113.82 (s); ESIMS m/z 220 ([M+H]+), 218 ([M−H]−).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
1.875 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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